molecular formula C12H12FN3O2S B2451914 2-[(2-Fluoro-4-methylphenyl)amino]pyridine-3-sulfonamide CAS No. 1340766-83-7

2-[(2-Fluoro-4-methylphenyl)amino]pyridine-3-sulfonamide

Cat. No.: B2451914
CAS No.: 1340766-83-7
M. Wt: 281.31
InChI Key: PAOKTQXLVSSWNJ-UHFFFAOYSA-N
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Description

2-[(2-Fluoro-4-methylphenyl)amino]pyridine-3-sulfonamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with a sulfonamide group and an aniline derivative, making it a versatile molecule for different chemical reactions and applications.

Properties

IUPAC Name

2-(2-fluoro-4-methylanilino)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O2S/c1-8-4-5-10(9(13)7-8)16-12-11(19(14,17)18)3-2-6-15-12/h2-7H,1H3,(H,15,16)(H2,14,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOKTQXLVSSWNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C(C=CC=N2)S(=O)(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Fluoro-4-methylphenyl)amino]pyridine-3-sulfonamide typically involves the reaction of 2-fluoro-4-methylaniline with pyridine-3-sulfonyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Fluoro-4-methylphenyl)amino]pyridine-3-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or other derivatives.

Scientific Research Applications

2-[(2-Fluoro-4-methylphenyl)amino]pyridine-3-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-Fluoro-4-methylphenyl)amino]pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-methylaniline: A precursor used in the synthesis of the target compound.

    Pyridine-3-sulfonamide: A related compound with similar structural features.

Uniqueness

2-[(2-Fluoro-4-methylphenyl)amino]pyridine-3-sulfonamide is unique due to the presence of both a fluorinated aniline derivative and a sulfonamide group, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and development .

Biological Activity

2-[(2-Fluoro-4-methylphenyl)amino]pyridine-3-sulfonamide is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a sulfonamide group and an aniline derivative. Its chemical formula is C12H12FN3O2SC_{12}H_{12}FN_3O_2S with a molecular weight of 281.31 g/mol. The presence of a fluorinated aniline derivative alongside the sulfonamide group contributes to its unique chemical properties.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to inhibit various enzymes related to inflammation and cell proliferation, suggesting potential therapeutic effects in conditions such as cancer and inflammatory diseases.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For example, it has been tested against various tumor cell lines, demonstrating IC50 values in the low micromolar range, indicating effective inhibition of cell proliferation . The mechanism appears to involve cell cycle arrest at the G2/M phase, which is crucial for cancer treatment strategies.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. It inhibits the release of pro-inflammatory cytokines like TNF-alpha in LPS-stimulated cells, showcasing its potential as an anti-inflammatory agent .

Case Studies

  • Cell Proliferation Assays : In vitro assays on HepG2 cells showed that this compound significantly reduced cell viability with an IC50 value of approximately 1.30 μM, outperforming many standard treatments .
  • Inflammation Models : Animal studies demonstrated that administration of the compound reduced microglial activation and astrocyte proliferation in models of neuroinflammation, further supporting its anti-inflammatory potential .

Data Tables

Activity Type IC50 Value (µM) Cell Line/Model Reference
Anticancer1.30HepG2
Anti-inflammatory0.283LPS-stimulated whole blood
Enzyme Inhibition95.48HDAC3

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